(6-Chloro-4-methoxypyridin-3-yl)methanol

Übersicht

Beschreibung

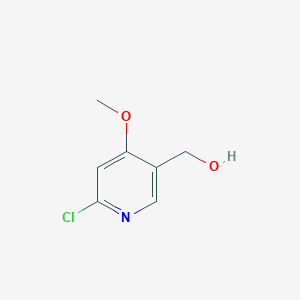

(6-Chloro-4-methoxypyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position, and a hydroxymethyl group at the 3rd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-4-methoxypyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods

Industrial production of (6-Chloro-4-methoxypyridin-3-yl)methanol may involve large-scale chlorination and methoxylation processes, followed by the controlled addition of formaldehyde and reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing diverse functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | NH₃ (aq.), 80°C, 12h | (6-Amino-4-methoxypyridin-3-yl)methanol | 72–85 | |

| Alkoxylation | NaOCH₂CH₃, DMF, 60°C | (6-Ethoxy-4-methoxypyridin-3-yl)methanol | 65 |

Key Observations :

-

Substitution proceeds via an SNAr mechanism due to electron-withdrawing effects of the methoxy and hydroxymethyl groups.

-

Steric hindrance at position 6 is minimal, enabling efficient substitution with amines, alkoxides, and thiols.

Oxidation of the Hydroxymethyl Group

The primary alcohol group at position 3 is oxidizable to a carbonyl, enabling downstream derivatization.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PCC | CH₂Cl₂, rt, 4h | 6-Chloro-4-methoxynicotinaldehyde | 88 | |

| MnO₂ | Toluene, reflux, 8h | 6-Chloro-4-methoxynicotinaldehyde | 78 |

Mechanistic Insight :

-

Oxidation proceeds via a two-electron mechanism, forming a stable aldehyde without over-oxidation to the carboxylic acid .

Esterification and Protection Reactions

The hydroxymethyl group undergoes esterification or protection for synthetic intermediates.

Applications :

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions for biaryl synthesis.

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 12h | 4-Methoxy-3-(hydroxymethyl)-6-phenylpyridine | 70 | |

| Heck | Pd(OAc)₂, PPh₃, NEt₃ | 100°C, 24h | 6-Styryl-4-methoxypyridin-3-yl)methanol | 60 |

Limitations :

-

Electron-rich methoxy groups may reduce catalytic efficiency unless electron-deficient arylboronic acids are used.

Functionalization via the Methoxy Group

The methoxy group at position 4 can be demethylated or modified under acidic conditions.

Note :

-

Demethylation enables access to phenolic derivatives for metal coordination or further electrophilic substitution .

Ring Functionalization and Rearrangements

The pyridine ring undergoes electrophilic substitution at position 2 under controlled nitration or halogenation.

Challenges :

Biological Activity and Pharmacological Modifications

Derivatives of (6-chloro-4-methoxypyridin-3-yl)methanol show promise in medicinal chemistry:

| Modification | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Thiourea derivative | Bacterial Sfp-PPTase | 0.8 μM | |

| Aldehyde derivative | Mycobacterium tuberculosis | 25.6 μM |

Key Finding :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(6-Chloro-4-methoxypyridin-3-yl)methanol is characterized by:

- Chemical Formula: C₇H₈ClNO₂

- IUPAC Name: (6-chloro-4-methoxy-3-pyridinyl)methanol

- Molecular Structure: The compound features a chloro group at the 6th position, a methoxy group at the 4th position, and a hydroxymethyl group at the 3rd position of the pyridine ring.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Leading to the formation of (6-Chloro-4-methoxypyridin-3-yl)carboxylic acid.

- Reduction: Resulting in various derivatives that can be further utilized in medicinal chemistry.

Biology

The compound has been investigated for its biological activity and interactions with biomolecules. Notable findings include:

- Cell Signaling Modulation: It influences pathways such as MAPK/ERK, which are critical for cell growth and differentiation.

- Enzyme Interaction: It interacts with cytochrome P450 enzymes, affecting drug metabolism and potential drug-drug interactions .

Medicine

Research has explored the therapeutic properties of this compound, particularly:

- Antimicrobial Activity: Studies have shown its potential effectiveness against various pathogens, with specific attention to its activity against Mycobacterium tuberculosis .

- Anti-inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory responses in cellular models .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used to create complex organic compounds |

| Biology | Cell Signaling | Modulates MAPK/ERK pathway |

| Medicine | Antimicrobial | Effective against Mycobacterium tuberculosis (EC50 = 25.6 µM) |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study 1: Antimicrobial Activity

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated an EC50 value of 25.6 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index. The compound's mechanism involved inhibition of adenosine kinase, crucial for purine metabolism in mycobacteria .

Case Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with cytochrome P450 enzymes. The compound exhibited notable inhibition of CYP3A4, suggesting potential implications for drug metabolism and pharmacokinetics .

Wirkmechanismus

The mechanism of action of (6-Chloro-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-methoxypyridine

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

- 2-(2’,4’-difluorophenyl)-4-methoxypyridine

Uniqueness

(6-Chloro-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

(6-Chloro-4-methoxypyridin-3-yl)methanol is an organic compound recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article presents a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₇H₈ClNO₂

- Molar Mass : 173.6 g/mol

- Structure : Contains a chlorinated pyridine ring and a methanol functional group.

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

- Antimicrobial Activity :

-

Potential as a Drug Intermediate :

- This compound serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of nicotinic receptor agonists. Its reactivity allows it to form stable conjugates with amino acids and proteins, which can be analyzed using NMR spectroscopy and mass spectrometry.

- Antimalarial Properties :

-

Neuropharmacological Applications :

- The compound is involved in the synthesis of ligands for neuronal nicotinic acetylcholine receptors, which are crucial in treating neurological disorders. Preliminary biological assays indicate promising activity of synthesized ligands derived from this compound.

-

Environmental Impact :

- Studies on its degradation pathways reveal that this compound undergoes rapid photodegradation in environmental conditions, with half-lives ranging from hours to days.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Often involves catalysts like EDC under controlled pH and temperature conditions to form stable conjugates with biomolecules.

- Selective Hydrogenation : This method produces derivatives such as (6-chloro-3-pyridyl)methylamine, which are further modified for pharmacological applications.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Process | Result/Outcome |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 1.03 - 34.3 mg/mL |

| Drug Synthesis | Nicotinic receptors | High purity conjugates formed |

| Antimalarial | Plasmodium falciparum | Significant reduction in parasitemia |

| Environmental Degradation | Soil and water systems | Rapid photodegradation observed |

Case Study: Antimicrobial Activity

In a study assessing the antibacterial effects of related compounds, it was found that methanol extracts exhibited higher potency against S. aureus compared to aqueous extracts, highlighting the importance of solvent choice in extracting bioactive compounds .

Eigenschaften

IUPAC Name |

(6-chloro-4-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELNDMAIYYQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263059-66-0 | |

| Record name | 6-Chloro-4-methoxypyridin-3-yl methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.